5-(4-chlorophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
WAY-324725 is a chemical compound with the molecular formula C₂₁H₁₈ClF₃N₆O and a molecular weight of 462.86 g/mol . It is known for its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the conversion of inactive cortisone to active cortisol, which plays a significant role in various metabolic processes .
Preparation Methods
The synthesis of WAY-324725 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure:
Introduction of substituents: Various substituents, such as chlorine, fluorine, and nitrogen-containing groups, are introduced to the core structure through substitution reactions.
Final assembly: The final compound is assembled by linking the intermediates through condensation reactions under controlled conditions.
Industrial production methods for WAY-324725 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
WAY-324725 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-containing groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-324725 has several scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving 11β-HSD1 inhibitors and their chemical properties.
Biology: The compound is used to study the role of 11β-HSD1 in metabolic processes and its potential as a target for therapeutic intervention.
Industry: The compound is used in the development of new pharmaceuticals targeting 11β-HSD1.
Mechanism of Action
WAY-324725 exerts its effects by inhibiting the enzyme 11β-HSD1. This enzyme is responsible for converting inactive cortisone to active cortisol. By inhibiting 11β-HSD1, WAY-324725 reduces the levels of active cortisol, thereby modulating various metabolic processes. The molecular targets involved include the active site of 11β-HSD1, where WAY-324725 binds and prevents the enzyme from catalyzing the conversion of cortisone to cortisol .
Comparison with Similar Compounds
WAY-324725 can be compared with other 11β-HSD1 inhibitors, such as:
Carbenoxolone: A known inhibitor of 11β-HSD1, but with different chemical structure and properties.
PF-915275: Another 11β-HSD1 inhibitor with a distinct molecular structure and potency.
MK-0916: A compound with similar inhibitory effects on 11β-HSD1 but differing in its pharmacokinetic profile.
WAY-324725 is unique in its specific binding affinity and selectivity for 11β-HSD1, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N6O/c1-12-14(10-26-30(12)3)11-29(2)20(32)17-9-19-27-16(13-4-6-15(22)7-5-13)8-18(21(23,24)25)31(19)28-17/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUFDZZYXKSRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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